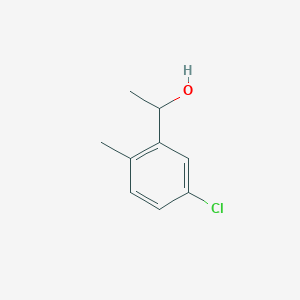
1-(5-Chloro-2-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methylphenyl)ethanol is an organic compound with the molecular formula C9H11ClO It is a chlorinated derivative of phenylethanol, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 2nd position on the benzene ring
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methylphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H315-H319-H335 , which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function .
Mode of Action
Based on its structure, it’s likely that it undergoes reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures often affect pathways involving the metabolism of aromatic compounds .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor .
Result of Action
Compounds with similar structures often result in changes to cellular metabolism or signaling .
Action Environment
The action, efficacy, and stability of 1-(5-Chloro-2-methylphenyl)ethanol can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-chloro-2-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(5-chloro-2-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, 1-(5-chloro-2-methylphenyl)ethane, using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Sodium methoxide (NaOCH3)
Major Products:
Oxidation: 1-(5-Chloro-2-methylphenyl)ethanone
Reduction: 1-(5-Chloro-2-methylphenyl)ethane
Substitution: 1-(5-Methoxy-2-methylphenyl)ethanol
Comparación Con Compuestos Similares
1-(5-Chloro-2-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of a methyl group.
1-(5-Chloro-2-ethylphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
1-(5-Bromo-2-methylphenyl)ethanol: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: 1-(5-Chloro-2-methylphenyl)ethanol is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and potential biological activities that may not be observed with similar compounds.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCQPZPKZXHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
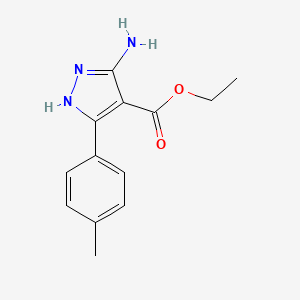
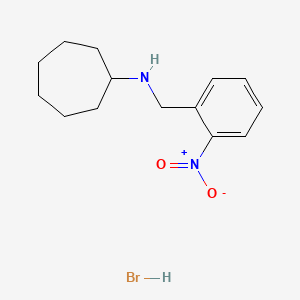
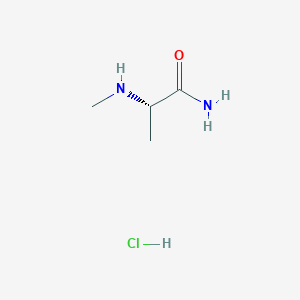

![N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2972701.png)
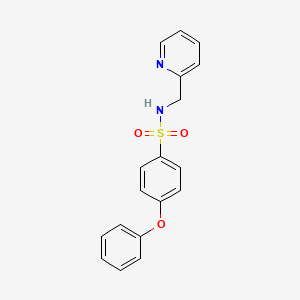
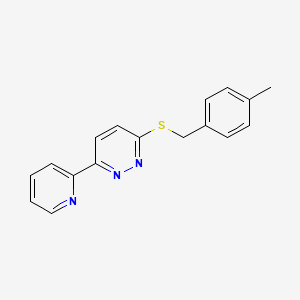

![3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2972713.png)
![(2E)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2972714.png)


![2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)
![4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline](/img/structure/B2972718.png)
